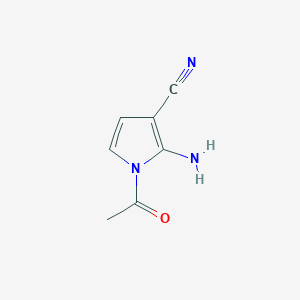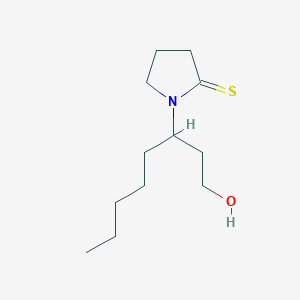
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyrrolidine ring fused with a thione group and a hydroxyoctyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione typically involves the thionation of the respective lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method involves the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by the attack of an anionic intermediate on an isothiocyanate group, leading to thiopyrrolidone ring closure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(1-Ketooctan-3-yl)pyrrolidine-2-thione.
Reduction: Formation of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thiol.
Substitution: Formation of various substituted pyrrolidine-2-thione derivatives.
科学的研究の応用
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
類似化合物との比較
Pyrrolidine-2-thione: Lacks the hydroxyoctyl side chain, making it less hydrophobic.
1-(1-Hydroxyhexan-3-yl)pyrrolidine-2-thione: Similar structure but with a shorter alkyl chain.
1-(1-Hydroxydecan-3-yl)pyrrolidine-2-thione: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C12H23NOS |
|---|---|
分子量 |
229.38 g/mol |
IUPAC名 |
1-(1-hydroxyoctan-3-yl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H23NOS/c1-2-3-4-6-11(8-10-14)13-9-5-7-12(13)15/h11,14H,2-10H2,1H3 |
InChIキー |
PFCRYJIAYNQLAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCO)N1CCCC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


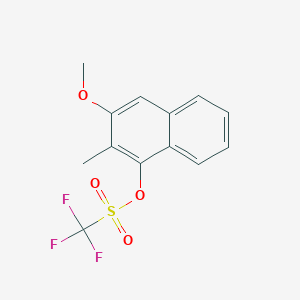
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
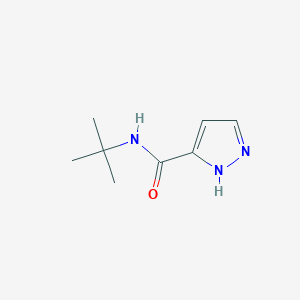
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)

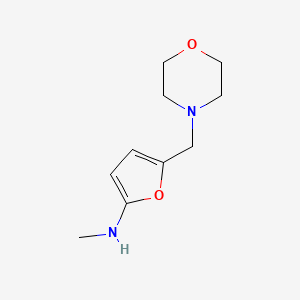
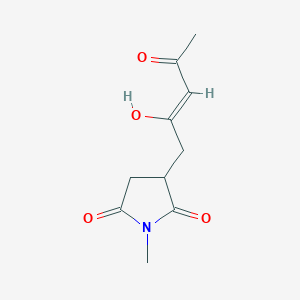
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
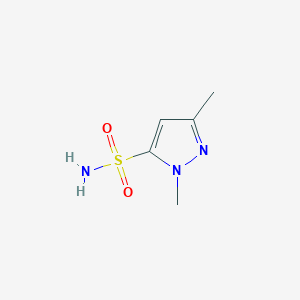
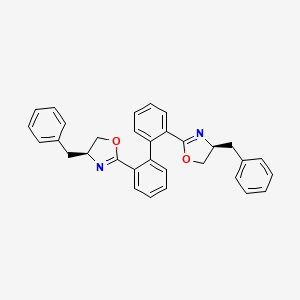
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
